
(3-Diethoxyphosphorylphenyl) acetate
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Overview
Description
(3-Diethoxyphosphorylphenyl) acetate is an organophosphorus compound with the molecular formula C12H17O5P. It is a derivative of phosphonic acid and features a phenyl ring substituted with an acetoxy group and a diethyl phosphonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl(3-acetoxyphenyl)phosphonate typically involves the reaction of diethyl phosphite with 3-acetoxyphenyl halides under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions between diethyl phosphite and aryl halides .
Industrial Production Methods: Industrial production of diethyl(3-acetoxyphenyl)phosphonate may involve large-scale reactions using similar synthetic routes. The choice of catalysts, solvents, and reaction conditions can be optimized to enhance yield and purity. Microwave-assisted synthesis and other advanced techniques may also be employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Diethoxyphosphorylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphines or phosphine oxides.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Diethoxyphosphorylphenyl) acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl(3-acetoxyphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme . Additionally, the compound can participate in various biochemical pathways, affecting cellular processes and metabolic functions .
Comparison with Similar Compounds
Diethyl phosphonate: A simpler analog without the phenyl and acetoxy groups.
Diethyl(4-acetoxyphenyl)phosphonate: Similar structure but with the acetoxy group in the para position.
Diethyl(3-hydroxyphenyl)phosphonate: Similar structure but with a hydroxy group instead of an acetoxy group.
Uniqueness: (3-Diethoxyphosphorylphenyl) acetate is unique due to the presence of both the acetoxy and phosphonate groups on the phenyl ringThe acetoxy group can undergo hydrolysis to form the corresponding hydroxy derivative, providing additional versatility in chemical synthesis .
Properties
Molecular Formula |
C12H17O5P |
---|---|
Molecular Weight |
272.23 g/mol |
IUPAC Name |
(3-diethoxyphosphorylphenyl) acetate |
InChI |
InChI=1S/C12H17O5P/c1-4-15-18(14,16-5-2)12-8-6-7-11(9-12)17-10(3)13/h6-9H,4-5H2,1-3H3 |
InChI Key |
COPFELNDKGWIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)OC(=O)C)OCC |
Origin of Product |
United States |
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